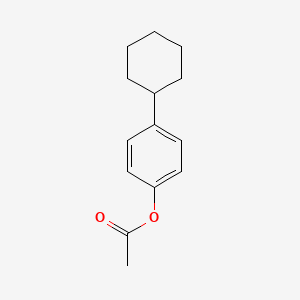

(4-Cyclohexylphenyl) acetate

Description

(4-Cyclohexylphenyl) acetate is an organic ester featuring a cyclohexyl-substituted phenyl group linked to an acetate moiety. This compound is synthesized via photocatalytic methods, as demonstrated by the use of a nickel catalyst (Ni complex I) and tetrabutylammonium decatungstate (TBADT) under flow conditions. The reaction involves coupling 4-bromophenyl acetate with cyclohexane, yielding a 36% isolated product as a colorless oil . The compound is primarily utilized in research settings, particularly in materials science and pharmaceutical intermediates, though specific biological activities remain underexplored in the available data .

Properties

IUPAC Name |

(4-cyclohexylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCUJNDETJDZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323555 | |

| Record name | (4-cyclohexylphenyl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73761-76-9 | |

| Record name | NSC404290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-cyclohexylphenyl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylphenyl) acetate typically involves a Friedel-Crafts acylation reaction. In this process, cyclohexylbenzene reacts with ethyl α-chloro-α-(methylthio) acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate .

Industrial Production Methods

Industrial production of (4-Cyclohexylphenyl) acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl) acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to yield corresponding carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: (4-Cyclohexylphenyl) acetic acid and ethanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Cyclohexylphenyl) acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules .

Comparison with Similar Compounds

Substituted Cyclohexylphenyl Esters

Key Insights :

- (4-Cyclohexylphenyl) acetate lacks functional groups like ketones or extended alkyl chains, simplifying its reactivity compared to 4-(4-oxocyclohexyl)phenyl acetate.

Substituted Phenyl Acetates

Key Insights :

- 4-Methylphenyl acetate is significantly less complex than (4-cyclohexylphenyl) acetate, making it cheaper to produce but limiting its utility in advanced applications .

- The chlorosulfonyl derivative’s reactivity contrasts with the relative inertness of (4-cyclohexylphenyl) acetate, highlighting divergent use cases (e.g., sulfonamide drug synthesis vs. material science) .

Cyclohexylphenyl Derivatives with Non-Acetate Moieties

Key Insights :

- The butanoic acid derivative’s toxicity (Category 4 acute toxicity) underscores the importance of functional groups in safety profiles, whereas (4-cyclohexylphenyl) acetate lacks such hazards in the available data .

- Ketone and amide derivatives demonstrate the versatility of the cyclohexylphenyl scaffold in generating bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.